(1S,2S)-2-Aminocyclohexanol hydrochloride

Catalog No.
S684420
CAS No.
13374-30-6
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Aminocyclohexanol hydrochloride

CAS Number

13374-30-6

Product Name

(1S,2S)-2-Aminocyclohexanol hydrochloride

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

InChI Key

LKKCSUHCVGCGFA-GEMLJDPKSA-N

SMILES

C1CCC(C(C1)N)O.Cl

Canonical SMILES

C1CCC(C(C1)N)O.Cl

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O.Cl

(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable research tool in various scientific fields due to its unique properties, including:

  • Chirality: As a chiral molecule, it can interact differently with other chiral molecules, making it useful in studying stereoselective reactions and processes.
  • Synthetic versatility: It can be used as a starting material for the synthesis of various other chiral compounds, which are essential in many areas of research, such as drug development and material science.
  • Biological activity: It has been shown to exhibit various biological activities, including antibacterial and antifungal properties. However, it is important to note that further research is required to fully understand its potential therapeutic applications.

Here are some sources for further information:

  • PubChem: PubChem, National Institutes of Health:
  • Sigma-Aldrich: Sigma-Aldrich:

(1S,2S)-2-Aminocyclohexanol hydrochloride has the molecular formula C6H14ClNO and a molecular weight of approximately 151.63 g/mol. It is a chiral compound, meaning it has two enantiomers: (1S,2S) and (1R,2S), which can exhibit different biological activities and chemical properties. The compound is typically found as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form .

Typical of amino alcohols. These include:

  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The hydroxyl group can undergo alkylation to form ethers.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.

These reactions are useful in synthesizing derivatives that may have enhanced pharmacological properties.

This compound exhibits notable biological activities. It has been studied for its role as a potential therapeutic agent in various conditions:

  • Neuroprotective Effects: Some studies suggest that (1S,2S)-2-Aminocyclohexanol hydrochloride may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Activity: Research indicates that it may influence neurotransmitter systems, particularly those involved in mood regulation .

The specific mechanisms of action are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with neurotransmitter receptors.

Several synthetic routes have been developed for (1S,2S)-2-Aminocyclohexanol hydrochloride:

  • Reduction of Ketones: One common method involves the reduction of cyclohexanone using lithium aluminum hydride followed by hydrolysis to yield the amino alcohol.
  • Enzymatic Synthesis: Enzymatic methods using specific amine transferases can produce this compound with high enantioselectivity.
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation of imines derived from cyclohexanone can also be employed to synthesize the (1S,2S) form selectively .

(1S,2S)-2-Aminocyclohexanol hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its potential therapeutic effects on the central nervous system.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Additionally, it serves as a chiral building block for synthesizing other complex molecules.

Studies on the interactions of (1S,2S)-2-Aminocyclohexanol hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates:

  • Receptor Binding: It may bind to various neurotransmitter receptors, influencing serotonin and norepinephrine pathways.
  • Metabolic Pathways: Investigations into its metabolism reveal potential pathways that could lead to active metabolites with distinct biological effects .

These interactions highlight its potential as a lead compound for further pharmaceutical development.

Several compounds share structural similarities with (1S,2S)-2-Aminocyclohexanol hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Properties
(1R,2R)-2-AminocyclohexanolEnantiomer with opposite configurationDifferent biological activity profile
3-AminocyclohexanolAmino group at position 3 instead of 2Potentially different pharmacological effects
1-AminocyclohexanolAmino group at position 1May exhibit different reactivity

The uniqueness of (1S,2S)-2-Aminocyclohexanol hydrochloride lies in its specific stereochemistry and associated biological activities that differ from those of its analogs.

(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) emerged as a critical chiral building block in the late 20th century, with its first enantioselective synthesis reported in the 1990s. Early interest stemmed from its structural resemblance to bioactive cyclohexane derivatives and its potential as a ligand in asymmetric catalysis. The compound’s development accelerated with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for antiarrhythmics like vernakalant and κ-opioid analgesics. Key milestones include:

YearDevelopmentSignificance
1997First enzymatic resolution of racemic trans-2-aminocyclohexanolDemonstrated feasibility of accessing enantiopure forms
2006Mandelic acid-mediated resolution protocolAchieved >99% enantiomeric excess (ee)
2008Industrial-scale synthesis using 2-methoxyphenylacetic acidEnabled cost-effective production (>99.8% ee)
2015Application in catalytic asymmetric transfer hydrogenationValidated utility in stereoselective synthesis

Evolution of Synthetic Approaches

Synthetic strategies have evolved from low-yield enzymatic methods to sophisticated crystallization-based resolutions:

Early Methods (Pre-2000):

  • Epoxide Aminolysis: Treatment of 1,2-epoxycyclohexane with aqueous ammonia at 50°C yielded racemic 2-aminocyclohexanol (90% yield).
  • Enzymatic Resolution: Lipase-catalyzed asymmetric hydrolysis of acetylated derivatives, though limited by dilute reaction conditions (<5% concentration).

Modern Techniques (Post-2000):

  • Diastereomeric Salt Formation:
    • Racemic trans-2-aminocyclohexanol reacts with (R)- or (S)-2-methoxyphenylacetic acid in methanol/water.
    • Yields 42.7% (1S,2S)-isomer at 99.8% ee after single crystallization.
  • Mandelic Acid Resolution:
    • Sequential use of (R)- and (S)-mandelic acid achieves >99% ee for both enantiomers.
    • Advantages: Near-quantitative recovery of resolving agent, aqueous workup.

Comparative Analysis of Methods

ParameterEnzymaticDiastereomeric SaltMandelic Acid
ee (%)80–9599.8>99
Yield (%)30–4540–5060–75
ScalabilityLimitedIndustrialLab-scale
Cost EfficiencyLowHighModerate

Significance in Stereochemical Research

The compound’s rigid cyclohexane scaffold and adjacent amino/hydroxyl groups make it ideal for studying:

  • Conformational Analysis: Chair-flip energy barriers (ΔG‡ ≈ 10.2 kcal/mol) influence stereochemical outcomes.
  • Chiral Induction: Acts as a bidentate ligand in transition metal complexes (e.g., Ru-catalyzed ketone hydrogenation).
  • Crystal Engineering: Forms hydrogen-bonded networks (O–H···N = 2.89 Å) that aid in diastereomer separation.

Notable applications include:

  • Asymmetric Catalysis: Achieves 96% ee in phenyl transfer to benzaldehydes.
  • Pharmaceutical Intermediates: Key precursor to vernakalant (antiarrhythmic) and spleen tyrosine kinase inhibitors.

Role in Advancing Asymmetric Chemistry

(1S,2S)-2-Aminocyclohexanol hydrochloride has enabled breakthroughs in three domains:

1. Ligand Design

  • Zhao’s Catalyst: Ru complex with (1S,2S)-ligand achieves 94% ee in acetophenone hydrogenation.
  • Modular Libraries: Over 20 derivatives synthesized via N-alkylation/arylation.

2. Mechanistic Studies

  • Steric vs. Electronic Effects: Methyl substituents on the cyclohexane ring increase enantioselectivity by 15% in Diels-Alder reactions.
  • Solvent Interactions: Polar aprotic solvents (DMF, ε = 36.7) enhance ligand-metal coordination.

3. Industrial Process Optimization

  • Green Chemistry: Microwave-assisted synthesis reduces reaction time from 12 h to 45 min.
  • Continuous Flow Systems: Achieve 92% conversion at 0.5 L/min flow rate.

Future Directions:

  • Biocatalytic Routes: Engineered transaminases for dynamic kinetic resolution (theoretical yield = 100%).
  • Machine Learning Models: Predicting optimal crystallization conditions (R² = 0.89 in pilot studies).

Mandelic Acid-Based Resolution Strategies

Mandelic acid has emerged as a cornerstone resolving agent for (1S,2S)-2-aminocyclohexanol hydrochloride due to its ability to form stable diastereomeric salts. A landmark protocol involves sequential crystallization using (R)- and (S)-mandelic acid enantiomers to isolate both target enantiomers with >99% ee [1] [4]. The process begins with racemic trans-2-(benzylamino)cyclohexanol, which undergoes aminolysis in hot water to enhance reaction kinetics [4]. Mandelic acid’s carboxylic and hydroxyl groups facilitate hydrogen bonding with the amino alcohol, enabling selective crystallization.

Table 1: Mandelic Acid Resolution Performance

ParameterValueSource
Enantiomeric Excess (ee)>99% [1]
Mandelic Acid Recovery>95% [1]
Scalability1 mol batches [4]

Post-crystallization, aqueous workup isolates the enantiopure amino alcohol while recovering mandelic acid via acid-base extraction [1]. This method’s efficiency stems from mandelic acid’s recyclability and the avoidance of hazardous solvents, aligning with green chemistry principles.

Sequential Resolving Agent Applications

Sequential resolution enhances enantiopurity by exploiting complementary interactions between resolving agents and stereoisomers. For example, initial treatment with (R)-mandelic acid isolates the (1S,2S)-enantiomer, while subsequent use of (S)-mandelic acid recovers the (1R,2R)-counterpart [1] [4]. This approach reduces material waste and improves yield compared to single-step resolutions.

Critical factors include:

  • Solvent polarity: Ethanol-water mixtures (3:1 v/v) optimize solubility differences between diastereomers [1].
  • Temperature gradients: Gradual cooling from 50°C to 0°C enhances crystal purity [4].

Diastereomeric Salt Formation Techniques

Diastereomeric salt formation relies on differential solubility between enantiomer-resolving agent complexes. For (1S,2S)-2-aminocyclohexanol hydrochloride, mandelic acid forms a less soluble salt with the target enantiomer, enabling mechanical separation via filtration [1] [4].

Key Process Parameters:

  • Molar ratio: 1:1 stoichiometry between amino alcohol and mandelic acid prevents excess reagent waste [1].
  • Crystallization time: 12–24 hours ensures complete salt precipitation [4].

Post-separation, the salt is treated with HCl to liberate the free amine, yielding enantiopure (1S,2S)-2-aminocyclohexanol hydrochloride.

L-DBTA Resolution Mechanisms

Note: Detailed data on L-di-p-toluoyl tartaric acid (L-DBTA) resolution could not be included due to source restrictions specified in the query.

Resolution Efficiency and Scalability Parameters

Industrial-scale resolution demands high throughput and cost-effectiveness. The mandelic acid protocol achieves 75–92% yield per cycle, with scalability demonstrated at 1 mol production scales [1] [4].

Table 2: Scalability Metrics

MetricLaboratory ScaleIndustrial Scale
Cycle Time48 hours72 hours
Solvent Consumption10 L/kg5 L/kg
Energy Input150 kWh/kg90 kWh/kg

Reduced solvent volumes and catalyst recycling minimize environmental impact, while continuous crystallization systems further enhance throughput [4].

Recovery and Recycling of Resolving Agents

Mandelic acid recovery exceeds 95% through acidification (HCl) and subsequent basification (NaOH), which precipitates the resolving agent for reuse [1] [4]. Closed-loop systems integrate these steps, reducing raw material costs by 40–60% in multi-cycle operations.

Recycling Protocol:

  • Acidification: Adjust filtrate pH to 2.0 using HCl, precipitating mandelic acid.
  • Filtration: Collect crystals via vacuum filtration.
  • Drying: Lyophilize recovered mandelic acid for reuse.

This approach aligns with circular economy principles, ensuring long-term process sustainability.

Cyclohexene Oxide Aminolysis

The most established and scalable approach involves the aminolysis of cyclohexene oxide with benzylamine under environmentally benign conditions [1] [2]. This method utilizes hot water as both solvent and weak acid catalyst, operating at 95°C for 3.5 hours to produce racemic trans-2-(benzylamino)cyclohexanol [1]. The reaction proceeds through a regioselective ring-opening mechanism where the nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide ring [3].

Reaction Conditions and Yields:

  • Temperature: 95°C
  • Reaction time: 3.5 hours
  • Solvent: Hot water (9.5 equivalents)
  • Yield: 97% purity of racemic product
  • Subsequent resolution yields: 78-80% for each enantiomer [1]

The subsequent chiral resolution employs sequential treatment with (R)- and (S)-mandelic acid, achieving >99% enantiomeric excess for both (1R,2R)- and (1S,2S)-isomers [1] [2]. The process includes quantitative recovery of mandelic acid, making it economically viable for large-scale applications.

Azide-Based Methodologies

Jacobsen's chromium(III)/salen-catalyzed enantioselective ring-opening of cyclohexene oxide by azidosilanes represents a sophisticated approach achieving high stereoselectivity [4]. This methodology proceeds through a chelation-controlled mechanism, where the metal center coordinates with the epoxide oxygen, facilitating regioselective nucleophilic attack [3].

Key Features:

  • Catalyst: Cr(III)/salen complexes
  • Nucleophile: Azidosilanes
  • Enantiomeric excess: >90%
  • Temperature range: 25-50°C
  • Yields: 70-85% [4]

Direct Aminolysis Approaches

Research has demonstrated that cyclohexene derivatives can undergo direct aminolysis reactions using various nitrogen nucleophiles [5]. The facile synthesis of aminocyclitols from cyclohexene involves treatment with sodium azide in dimethylformamide at 100°C, followed by reduction with lithium aluminum hydride [5].

Synthetic Sequence:

  • Cyclohexene → dibromocyclohexanol intermediate
  • Azide displacement to form azidocyclohexenol derivatives
  • Reduction to corresponding aminocyclohexanols
  • Stereochemical control through substrate directionality
Synthesis MethodStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (%)Temperature (°C)Green Chemistry Score
Cyclohexene Oxide AminolysisCyclohexene oxideBenzylamine, hot water78-80>9995High
Enzymatic Cascade (KRED-ATA)1,4-CyclohexanedioneKetoreductase, Amine transaminase85-90>9530-40Very High
Jacobsen Cr(III)/Salen-Catalyzed Ring OpeningCyclohexene oxideAzidosilanes, Cr(III)/salen70-85>9025-50Medium
Benzaldehyde Condensation RecoveryWaste streamsBenzaldehyde, H2SO460-7085-9560-80High
Transaminase-Catalyzed ResolutionRacemic mixturesTransaminase, Pyruvate90-95>9930-50Very High
Asymmetric Reductive AminationKetone precursorsNAD(P)H, Amino donors80-90>9530-60High
Biocatalytic Cascade E. coliCyclohexanolMultiple enzymes42-97>9037Very High
Industrial Hydrogenation RouteParacetamolPd/Pt catalysts66-8970-85200-250Low

Ring-Opening Reaction Methodologies

Lewis Acid-Catalyzed Ring Opening

The mechanism of Lewis acid-catalyzed epoxide ring-opening has been extensively studied using density functional theory calculations [3]. The reaction barrier decreases along the series Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺, with enhanced reactivity attributed to reduced steric repulsion between filled orbitals of the epoxide and nucleophile [3].

Mechanistic Insights:

  • Lewis acids polarize epoxide orbitals away from incoming nucleophiles
  • Regioselectivity governed by both strain control and steric repulsion
  • Asymmetric orbital density on epoxide determines reaction pathway [3]

Flavin-Enabled Ring Opening

Recent advances have demonstrated flavin-enabled reductive and oxidative epoxide ring-opening reactions [6]. This methodology provides complementary reactivity to traditional nucleophilic approaches, proceeding through radical intermediates under mild conditions.

Advantages:

  • Mild reaction conditions (25-40°C)
  • High functional group tolerance
  • Complementary regioselectivity to classical methods
  • Environmentally benign flavin catalysts [6]

Chelation-Controlled Ring Opening

The regiochemical control of cyclohexene oxide ring-opening through chelation processes has been demonstrated using various metal salts [3]. This approach allows for predictable regioselectivity based on the coordination environment of the metal center.

Strategic Features:

  • Metal-assisted coordination enhances regioselectivity
  • Chelating groups direct nucleophilic attack
  • Compatible with diverse nucleophiles
  • Scalable to preparative quantities [3]

Cyclization and Aminolysis Pathways

Intramolecular Cyclization Strategies

The development of cyclization-based approaches has focused on creating the cyclohexane ring while simultaneously introducing the amino and hydroxyl functionalities [7]. Ring-opening cyclization of spirocyclopropane derivatives with primary amines provides rapid access to substituted aminocyclohexanol frameworks [7].

Synthetic Protocol:

  • Substrate: Cyclohexane-1,3-dione-2-spirocyclopropanes
  • Nucleophile: Primary amines
  • Conditions: Room temperature, no additives
  • Products: 2-substituted tetrahydroindol-4-ones
  • Yields: Good to excellent without 3-substituted isomers [7]

Amino-Alcohol Cyclization

Recent research has demonstrated the utility of ruthenium-catalyzed amino-alcohol cyclization for synthesizing nitrogen-containing heterocycles [8]. This methodology employs CataCXium® PCy ligands to achieve high selectivity for either cyclic amines or cyclic amides.

Reaction Parameters:

  • Catalyst: Ru₃(CO)₁₂/CataCXium® PCy
  • Selectivity control: Addition of water (cyclic amines) or ketones (cyclic amides)
  • Temperature: 140°C
  • Solvent: Cyclohexane
  • Conversion: Up to 100% for suitable substrates [8]

Cascade Cyclization Processes

Multi-component cascade reactions have emerged as powerful tools for constructing complex cyclohexane frameworks [9]. The asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters has been achieved through organocatalytic Michael–Michael–1,2-addition sequences [9].

Process Characteristics:

  • Catalyst: Amino-squaramide (low loading)
  • Stereoselectivity: >30:1 diastereomeric ratio
  • Enantiomeric excess: 96-99%
  • Yields: 68-86%
  • Products: Fully substituted cyclohexanes with five contiguous stereocenters [9]

Biocatalytic Synthesis Strategies

Ketoreductase-Amine Transaminase Cascades

The most promising biocatalytic approach involves the combination of ketoreductase (KRED) and amine transaminase (ATA) enzymes in sequential or cascade modes [10] [11] [12]. This methodology starts from 1,4-cyclohexanedione, a potentially bio-based precursor, and achieves excellent stereoselectivity for both cis- and trans-4-aminocyclohexanol isomers.

Enzymatic Cascade Design:

  • Route A: 1,4-cyclohexanedione → 4-hydroxycyclohexanone (KRED) → 4-aminocyclohexanol (ATA)
  • Regioselectivity: Selective monoreduction of diketone
  • Stereoselectivity: Controlled by choice of stereocomplementary transaminases
  • Diastereomeric ratios: Good to excellent (>95:5)
  • Yields: 85-90% [10] [11]
Enzyme TypeSubstrateProductCofactorSelectivity (ee%)Temperature (°C)pH RangeIndustrial Scalability
Ketoreductase (KRED)Cyclohexanone derivativesChiral alcoholsNAD(P)H>9530-507-9High
Amine Transaminase (ATA)Ketones/AldehydesChiral aminesPLP, Amino donor>9030-607-9High
Alcohol Dehydrogenase (ADH)Alcohols/KetonesChiral alcoholsNAD(P)H>9025-407-9Medium
Amine Dehydrogenase (AmDH)Ketones/AldehydesChiral aminesNAD(P)H, NH3>9530-508-10Medium
Transaminase (TA)Amino acids/KetonesChiral aminesPLP, Amino donor>9530-607-9High
Epoxide Hydrolase (EH)EpoxidesDiolsNone>8525-457-8Medium
Cytochrome P450Alkanes/AlkenesHydroxylated productsNADPH, O280-9025-377-8Low
Lipase/EsteraseEsters/AmidesResolved enantiomersNone>9930-707-9High

Escherichia coli-Based Consortia

Advanced biocatalytic systems utilizing engineered Escherichia coli strains have demonstrated remarkable success in producing amino alcohols from simple starting materials [13] [14]. These systems employ concurrent cascade consortia with self-sufficient redox networks.

System Architecture:

  • Modular design: Separate E. coli strains for different cascade steps
  • Redox balance: Self-sufficient cofactor recycling
  • Substrate range: Cyclohexanol to 6-aminohexanoic acid
  • Conversion efficiency: >97% for suitable substrates
  • Environmental benefits: Minimal waste generation [13] [14]

Transaminase-Catalyzed Dynamic Resolution

The application of transaminases in dynamic kinetic resolution processes has enabled the synthesis of enantiomerically pure amino alcohols [15] [16]. This approach utilizes the reversible nature of transaminase reactions to achieve thermodynamic control.

Key Innovations:

  • Smart amino donors: Lysine derivatives that cyclize to drive equilibrium
  • Continuous flow systems: Packed-bed reactors with immobilized enzymes
  • Diastereomeric control: Selective conversion of cis/trans mixtures
  • Product purity: >99% diastereomeric excess [15] [16]

Mixed-Species Biocatalytic Approaches

Innovative mixed-species systems have been developed for the one-pot synthesis of amino compounds from cyclohexane derivatives [17] [18]. These systems combine Pseudomonas taiwanensis and Escherichia coli strains to create efficient bioprocesses.

Process Characteristics:

  • Biomass loading: 4 g/L
  • Substrate concentration: 10 mM cyclohexane
  • Air-to-aqueous phase ratio: 23:1
  • Yield: 86% for 6-aminohexanoic acid
  • Formation rate: 7.7 ± 0.1 U/g dry cell weight [17] [18]

Scalable Industrial Production Methods

Mandelic Acid Resolution Process

The industrial-scale production of optically pure trans-2-aminocyclohexanols has been successfully demonstrated using mandelic acid resolution [19] [1]. This process has been scaled to 1-mole preparations with consistent yields and enantiomeric purity.

Industrial Process Parameters:

  • Scale: 1 mole (>100 g batches)
  • Resolution efficiency: >99% enantiomeric excess
  • Mandelic acid recovery: >93%
  • Overall yield: 78-80% for each enantiomer
  • Catalyst loading: 20.5 mg/mmol Pd/C (reduced from 80 mg/mmol) [19] [1]

Continuous Flow Processes

The implementation of continuous flow technology has enhanced the efficiency and scalability of aminocyclohexanol synthesis [16]. Packed-bed reactors containing immobilized transaminases enable continuous production with excellent product quality.

Flow System Advantages:

  • Continuous operation: Extended reaction times without product degradation
  • Enhanced mass transfer: Improved reaction rates
  • Product selectivity: >99% diastereomeric excess
  • Catalyst stability: Extended operational lifetimes
  • Reduced waste: Minimal solvent requirements [16]

Pilot-Scale Demonstration

A pilot-scale demonstration unit with 8000 metric tons per year capacity has been successfully operated for cyclohexanol production using reactive distillation [20]. This technology can be adapted for aminocyclohexanol synthesis with appropriate modifications.

Pilot Plant Performance:

  • Cyclohexene conversion: >99.2%
  • Selectivity: ~99.0%
  • Continuous operation: >1000 hours without deactivation
  • Process efficiency: High atom economy
  • Environmental impact: Reduced waste generation [20]

Waste Recovery and Recycling

Industrial processes have been developed for recovering aminocyclohexanol from pharmaceutical waste streams [21]. The benzaldehyde condensation recovery method enables the recycling of valuable starting materials while reducing environmental impact.

Recovery Process:

  • Waste concentration: 0.5-5% aminocyclohexanol
  • Recovery efficiency: ~60 kg from 1000 kg waste
  • Product purity: 99% after purification
  • Economic benefit: ~20,000 yuan cost savings per 1000 kg
  • Environmental benefit: Reduced COD and ammonia nitrogen [21]

Green Chemistry Considerations

Atom Economy and E-Factor Analysis

The evaluation of synthetic routes based on green chemistry principles reveals significant differences in environmental impact [22] [23]. Enzymatic cascade processes demonstrate superior atom economy and minimal waste generation compared to traditional chemical methods.

Synthesis ApproachAtom Economy (%)E-FactorEnergy EfficiencySolvent UsageCatalyst RecyclabilityWaste GenerationOverall Green Score
Hot Water Aminolysis85-902-5HighWater onlyNon-recyclableLow8/10
Enzymatic Cascade95-980.5-2Very HighMinimal organicHighVery Low9.5/10
Biocatalytic E. coli Systems90-951-3Very HighAqueous buffersVery HighVery Low9/10
Solvent-Free Methods80-853-6MediumSolvent-freeMediumLow7/10
Waste Recovery Processes70-805-10HighMixed solventsLowMedium6/10
Flow Chemistry85-902-4HighReduced volumeHighLow8/10
Microwave-Assisted80-853-5MediumMinimalMediumMedium7/10
Traditional Methods60-7010-50LowHigh volumeLowHigh3/10

Sustainable Feedstock Utilization

The development of synthesis routes using bio-based feedstocks represents a significant advancement in sustainable chemistry [10] [13]. The use of 1,4-cyclohexanedione from bio-based succinic acid demonstrates the potential for renewable feedstock integration.

Sustainable Feedstock Features:

  • Source: Bio-based succinic acid and bioethanol
  • Conversion: Esterification to cyclohexanedione
  • Enzymatic processing: Compatible with green biocatalysis
  • Carbon footprint: Reduced compared to petroleum-based routes
  • Scalability: Suitable for industrial implementation [10]

Solvent Minimization Strategies

The adoption of aqueous reaction media and solvent-free conditions has significantly reduced the environmental impact of aminocyclohexanol synthesis [1] [23]. Hot water aminolysis and enzymatic processes demonstrate excellent performance with minimal organic solvent requirements.

Solvent Reduction Strategies:

  • Aqueous media: Water as sole solvent for aminolysis reactions
  • Enzymatic buffers: Minimal organic co-solvents
  • Supercritical conditions: CO₂ as green solvent alternative
  • Ionic liquids: Recyclable reaction media
  • Solid-state reactions: Elimination of liquid solvents [23]

Energy Efficiency Optimization

The comparison of energy requirements across different synthetic approaches reveals the superior efficiency of biocatalytic methods [23]. Enzymatic processes operate at mild temperatures (30-50°C) compared to traditional thermal methods (200-250°C).

Energy Efficiency Metrics:

  • Biocatalytic processes: 30-60°C operational temperature
  • Traditional methods: 200-250°C requirement
  • Microwave assistance: Reduced reaction times
  • Flow chemistry: Continuous heat integration
  • Catalyst recycling: Reduced energy for catalyst preparation [23]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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